Cas no 187961-35-9 (Phenol,2-bromo-6-ethoxy-)
Phenol,2-bromo-6-ethoxy- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,2-bromo-6-ethoxy-
- Phenol, 2-bromo-6-ethoxy- (9CI)
- 2-Bromo-6-ethoxyphenol
- EN300-1912425
- SCHEMBL9647569
- 187961-35-9
-
- Inchi: 1S/C8H9BrO2/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,10H,2H2,1H3
- InChI Key: RSYVODFSXLMJND-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1O)OCC
Computed Properties
- Exact Mass: 215.97857
- Monoisotopic Mass: 215.979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5A^2
- XLogP3: 2.6
Experimental Properties
- PSA: 29.46
Phenol,2-bromo-6-ethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1912425-0.05g |
2-bromo-6-ethoxyphenol |
187961-35-9 | 0.05g |
$539.0 | 2023-09-17 | ||
| Enamine | EN300-1912425-0.1g |
2-bromo-6-ethoxyphenol |
187961-35-9 | 0.1g |
$565.0 | 2023-09-17 | ||
| Enamine | EN300-1912425-0.25g |
2-bromo-6-ethoxyphenol |
187961-35-9 | 0.25g |
$591.0 | 2023-09-17 | ||
| Enamine | EN300-1912425-0.5g |
2-bromo-6-ethoxyphenol |
187961-35-9 | 0.5g |
$616.0 | 2023-09-17 | ||
| Enamine | EN300-1912425-1.0g |
2-bromo-6-ethoxyphenol |
187961-35-9 | 1g |
$857.0 | 2023-06-01 | ||
| Enamine | EN300-1912425-2.5g |
2-bromo-6-ethoxyphenol |
187961-35-9 | 2.5g |
$1260.0 | 2023-09-17 | ||
| Enamine | EN300-1912425-5.0g |
2-bromo-6-ethoxyphenol |
187961-35-9 | 5g |
$2485.0 | 2023-06-01 | ||
| Enamine | EN300-1912425-10.0g |
2-bromo-6-ethoxyphenol |
187961-35-9 | 10g |
$3683.0 | 2023-06-01 | ||
| Enamine | EN300-1912425-1g |
2-bromo-6-ethoxyphenol |
187961-35-9 | 1g |
$642.0 | 2023-09-17 | ||
| Enamine | EN300-1912425-5g |
2-bromo-6-ethoxyphenol |
187961-35-9 | 5g |
$1862.0 | 2023-09-17 |
Phenol,2-bromo-6-ethoxy- Suppliers
Phenol,2-bromo-6-ethoxy- Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on Phenol,2-bromo-6-ethoxy-
Research Briefing on Phenol,2-bromo-6-ethoxy- (CAS: 187961-35-9) in Chemical Biology and Pharmaceutical Applications
Phenol,2-bromo-6-ethoxy- (CAS: 187961-35-9) is a brominated phenolic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique bromo-ethoxy substitution pattern, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds and drug candidates. Recent studies have explored its utility in various synthetic pathways, highlighting its role in the construction of pharmacophores and its potential as a building block for novel therapeutic agents.
One of the key areas of interest surrounding Phenol,2-bromo-6-ethoxy- is its application in the synthesis of kinase inhibitors. Kinases are critical targets in drug discovery, particularly for cancer and inflammatory diseases. Researchers have utilized this compound as a precursor in the development of selective kinase inhibitors, leveraging its bromo and ethoxy functional groups to introduce specificity and enhance binding affinity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in the synthesis of a novel class of JAK2 inhibitors, which showed promising activity in preclinical models of myeloproliferative disorders.
In addition to its role in kinase inhibitor development, Phenol,2-bromo-6-ethoxy- has been investigated for its potential in antimicrobial applications. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of derivatives based on this compound, which exhibited potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a scaffold for new antibiotics.
Another notable application of Phenol,2-bromo-6-ethoxy- is in the field of chemical biology, where it has been used as a probe to study enzyme mechanisms. Its bromo group allows for facile incorporation into larger molecules via cross-coupling reactions, while the ethoxy group can serve as a hydrogen bond acceptor, making it a valuable tool for investigating enzyme-substrate interactions. Recent work published in ACS Chemical Biology highlighted its use in the development of activity-based probes for serine hydrolases, a class of enzymes implicated in numerous physiological and pathological processes.
The synthetic accessibility of Phenol,2-bromo-6-ethoxy- has also been a focus of recent research. A 2024 study in Organic Process Research & Development detailed an optimized, scalable synthesis route for this compound, addressing previous challenges related to yield and purity. This advancement is particularly significant for industrial applications, as it ensures a reliable supply of high-quality material for pharmaceutical development.
Despite these promising developments, challenges remain in the broader application of Phenol,2-bromo-6-ethoxy-. Issues such as metabolic stability and potential toxicity of its derivatives require further investigation. Ongoing research is exploring structural modifications to address these limitations while preserving the compound's desirable properties. Future directions may include the development of prodrug strategies or the incorporation of this scaffold into targeted drug delivery systems.
In conclusion, Phenol,2-bromo-6-ethoxy- (CAS: 187961-35-9) represents a valuable chemical entity with diverse applications in pharmaceutical research and chemical biology. Its unique structural features and synthetic versatility make it a promising candidate for the development of novel therapeutic agents and research tools. As research in this area continues to advance, we anticipate further innovations leveraging this compound's potential to address unmet medical needs.
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